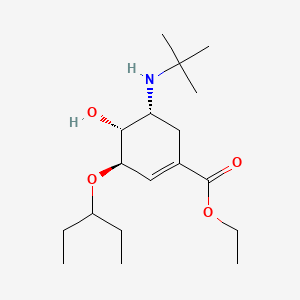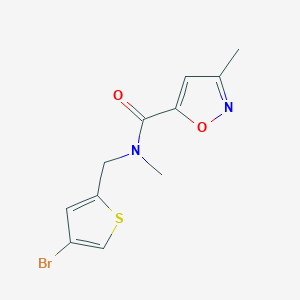
(2S)-4-ethoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-4-ethoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-ethoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid typically involves the following steps:
Fmoc Protection: The amino group is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Esterification: The carboxyl group is esterified using ethanol in the presence of a catalyst like sulfuric acid.
Coupling Reaction: The protected amino acid is then coupled with the desired peptide chain using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques like crystallization and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-4-ethoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Oxidation: Produces carboxylic acids and ketones.
Reduction: Produces alcohols and amines.
Substitution: Produces substituted esters and amides.
Aplicaciones Científicas De Investigación
(2S)-4-ethoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the study of protein structure and function.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of synthetic peptides for various industrial applications.
Mecanismo De Acción
The mechanism of action of (2S)-4-ethoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. It is removed under basic conditions, typically using piperidine, to reveal the free amino group for further reactions.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
- (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid
Uniqueness
(2S)-4-ethoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid is unique due to its specific structure, which includes an ethoxy group and a fluorenylmethoxycarbonyl group. This combination provides distinct chemical properties, making it particularly useful in peptide synthesis.
Propiedades
Fórmula molecular |
C21H21NO6 |
|---|---|
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
(2S)-4-ethoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C21H21NO6/c1-2-27-19(23)11-18(20(24)25)22-21(26)28-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,2,11-12H2,1H3,(H,22,26)(H,24,25)/t18-/m0/s1 |
Clave InChI |
HXXHCBRVUDOKIW-SFHVURJKSA-N |
SMILES isomérico |
CCOC(=O)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canónico |
CCOC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


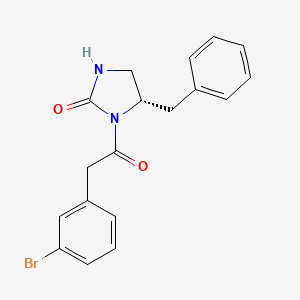
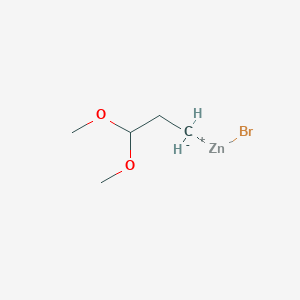
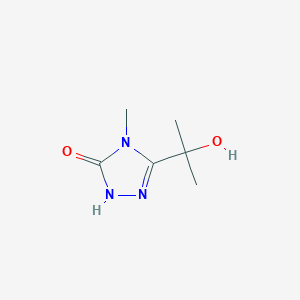
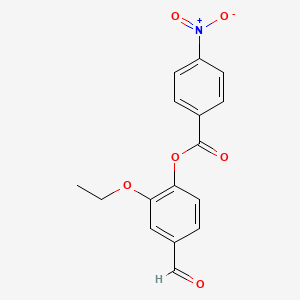
![(1R,3S)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-(methylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14891197.png)
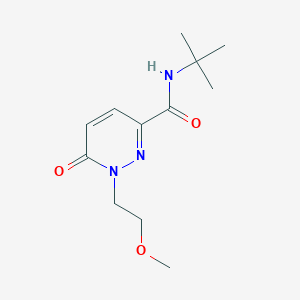
![4,5-Dihydrocyclopenta[b]pyrrol-6(1H)-one](/img/structure/B14891207.png)
![(2R,3S)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-2-(3,3,3-trifluoropropyl)hexanoic acid](/img/structure/B14891210.png)
![[3-(3,4-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14891217.png)
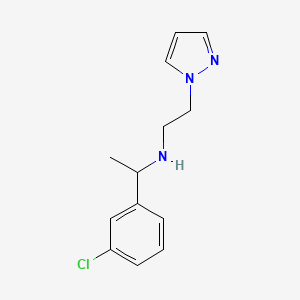

![16-Hydroxy-12-methyl-8-piperidin-1-yl-9,14-dioxa-6-azatetracyclo[8.7.0.02,8.011,15]heptadeca-1(17),10,12,15-tetraen-7-one](/img/structure/B14891245.png)
